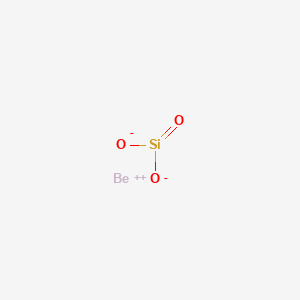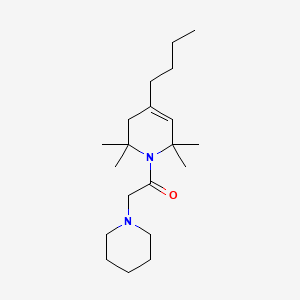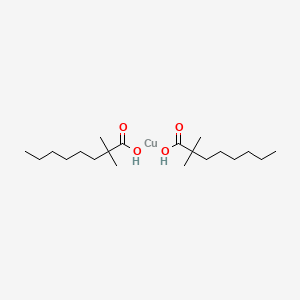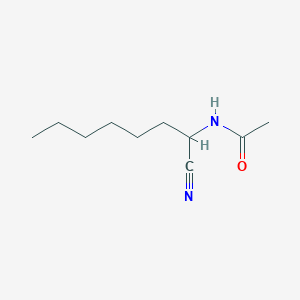
n-Heptylamine, N-acetyl-1-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Heptylamine, N-acetyl-1-cyano- is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a heptylamine group, an acetyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylamine, N-acetyl-1-cyano- typically involves the cyanoacetylation of heptylamine. One common method is the reaction of heptylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or glacial acetic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of n-Heptylamine, N-acetyl-1-cyano- can be scaled up by optimizing the reaction conditions. This includes maintaining the appropriate temperature and pressure, and using efficient mixing techniques to ensure a high yield of the desired product. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Heptylamine, N-acetyl-1-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptylamine oxides, while reduction can produce primary amines .
Scientific Research Applications
n-Heptylamine, N-acetyl-1-cyano- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Heptylamine, N-acetyl-1-cyano- involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
n-Heptylamine: A primary amine with similar structural features but lacking the acetyl and cyano groups.
N-acetyl-1-cyanoacetamide: Contains the acetyl and cyano groups but lacks the heptylamine moiety.
Cyanoacetamide: A simpler compound with only the cyano and amide groups.
Uniqueness
The presence of the heptylamine group enhances its solubility in organic solvents, while the acetyl and cyano groups provide sites for various chemical modifications .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(1-cyanoheptyl)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
FBEHQXZYWPGRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
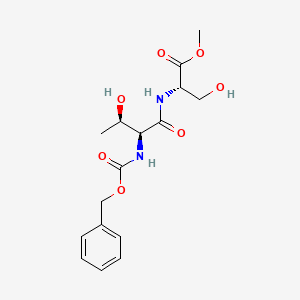
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
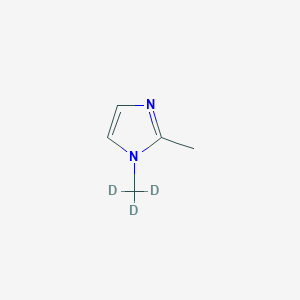
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
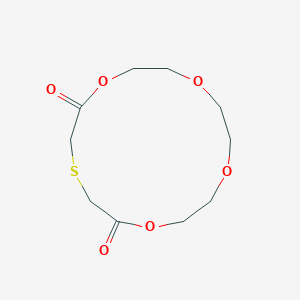
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)


